4-Benzoylpyridine

Description

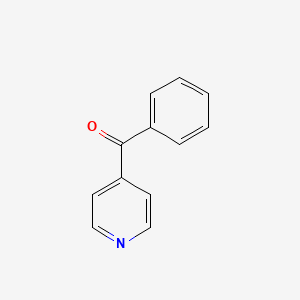

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLCXNDKRUHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022262 | |

| Record name | 4-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000367 [mmHg] | |

| Record name | 4-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14548-46-0 | |

| Record name | 4-Benzoylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 4-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Benzoylpyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylpyridine is an aromatic ketone that incorporates both a pyridine (B92270) ring and a benzoyl group.[1][2] This unique structural arrangement confers a range of chemical properties and reactivity patterns that make it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2][3] Its ability to act as a versatile intermediate for the synthesis of complex molecules, particularly those with potential biological activity, has drawn significant attention from the scientific community.[2] This document provides an in-depth overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Structure and Identification

This compound consists of a pyridine ring substituted with a benzoyl group at the 4-position. The molecule is aromatic, with both the pyridine and benzene (B151609) rings contributing to its overall stability.[2] The presence of the nitrogen atom in the pyridine ring and the carbonyl group provides sites for various chemical transformations.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | phenyl(pyridin-4-yl)methanone[4] |

| CAS Number | 14548-46-0[4][5] |

| Molecular Formula | C₁₂H₉NO[4][5][6] |

| Synonyms | Phenyl 4-pyridyl ketone, 4-Pyridyl phenyl ketone[4][5][7] |

| InChI | InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H[4][6] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC=C2[6][8] |

Physicochemical Properties

This compound is a light yellow crystalline solid under standard conditions.[4] Its solubility profile is typical for a moderately polar organic molecule, being slightly soluble in water but readily soluble in common organic solvents like ethanol (B145695), ether, and chloroform.[2]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 183.21 g/mol [4][5][8] |

| Melting Point | 70-73 °C[9][10] |

| Boiling Point | 315 °C[9] |

| logP (Octanol/Water) | 1.98[7][9] |

| Vapor Pressure | 0.000367 mmHg[4] |

| Appearance | Light yellow crystalline powder or chunks[1][2][4] |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common laboratory-scale preparation involves the Friedel-Crafts acylation reaction. One documented procedure involves the reaction of isonicotinic acid with a suitable benzoylating agent.[10] An alternative approach utilizes pyridine and benzoyl chloride as starting materials in the presence of a catalyst.[2]

Experimental Protocol: Synthesis from Isonicotinic Acid (General Procedure)

A general procedure for the synthesis of benzoylpyridines from their corresponding pyridinecarboxylic acids has been described. For this compound, this would involve the following conceptual steps:[10]

-

Acid Chloride Formation: Isonicotinic acid is converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride. The excess thionyl chloride is subsequently removed.

-

Friedel-Crafts Acylation: The resulting isonicotinoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction is typically performed at low temperatures initially and then allowed to proceed at room temperature or with gentle heating.

-

Workup and Purification: The reaction mixture is quenched, often with an acidic aqueous solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.[10]

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups.[2]

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated in the presence of strong acids.[2]

-

Carbonyl Group: The carbonyl group can undergo typical ketone reactions. For instance, it can be oxidized by strong oxidizing agents like potassium permanganate.[2]

-

Ligand Formation: The pyridine ring and the benzoyl group enable this compound to act as a ligand, forming coordination complexes with various metal ions.[2] These complexes may exhibit interesting catalytic properties.[2]

The stability of this compound is generally good at room temperature but can be compromised by high temperatures, strong oxidizing agents, and strong acids or bases.[2][11]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and benzene rings are observed. The protons on the pyridine ring are typically shifted downfield due to the electron-withdrawing effect of the nitrogen atom.[12] |

| ¹³C NMR | Resonances for all 12 carbon atoms are present, including the characteristic signal for the carbonyl carbon. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone is a prominent feature. Bands associated with the aromatic C-H and C=C stretching vibrations of the pyridine and benzene rings are also observed.[4][13] |

| UV-Vis Spectroscopy | The electronic spectrum shows absorption bands related to the π-π* transitions of the aromatic systems.[13] |

Experimental Protocol: Spectroscopic Analysis (General)

-

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.

-

IR Spectroscopy: An infrared spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, this is often done by preparing a KBr pellet or using an attenuated total reflectance (ATR) accessory.[4]

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a small amount of the compound in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a range of wavelengths using a UV-Vis spectrophotometer.[13]

Applications in Research and Drug Development

This compound is a significant intermediate in several areas of chemical research and development.

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds that may exhibit biological activities such as antibacterial, anti-inflammatory, and anti-tumor properties.[2]

-

Medicinal Chemistry: The related benzoylpiperidine scaffold is considered a "privileged structure" in drug discovery, being present in numerous bioactive molecules targeting a variety of receptors and enzymes.[14] While this compound itself is not a therapeutic agent, its structure serves as a key starting point for the development of such compounds. For instance, modifications of related phenylpiperidine and phenylpiperazine structures have led to the discovery of novel dopamine (B1211576) D2 receptor ligands.[15] The benzophenone (B1666685) moiety, in general, is a ubiquitous scaffold in medicinal chemistry with applications in developing anti-inflammatory agents.[16]

-

Materials Science: this compound can be incorporated into polymer structures to impart novel properties, such as enhanced thermal stability or specific optical characteristics.[2] This has potential applications in the development of materials for optoelectronic devices.[2]

-

Biochemical Assays: It has been utilized in biochemical assays to measure reductase activity.[4]

-

Coordination Chemistry: As a ligand, it is used to synthesize metal complexes with potential catalytic applications.[2][17]

Caption: Key application areas stemming from this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, and may cause respiratory irritation.[4][7][11]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[11]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[7][11]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

Incompatible Materials:

Hazardous Decomposition Products:

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[11] For spills, sweep up and shovel into suitable containers for disposal.[11]

References

- 1. This compound | 14548-46-0 [chemicalbook.com]

- 2. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]

- 3. This compound, 98% (14548-46-0) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14548-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 14548-46-0 | FB00812 | Biosynth [biosynth.com]

- 9. This compound [stenutz.eu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. This compound(14548-46-0) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

4-Benzoylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide on 4-Benzoylpyridine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a reliable synthesis protocol, and explores its applications, with a focus on its role as a precursor to biologically active compounds.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 14548-46-0 | [1][2] |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Appearance | Light yellow crystalline powder or chunks | [1] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, ether, and chloroform (B151607). | [1] |

Synthesis and Reactivity

This compound, also known as phenyl(pyridin-4-yl)methanone, is an aromatic ketone.[1] Its structure, featuring a pyridine (B92270) ring linked to a benzoyl group, makes it a valuable intermediate in organic synthesis.[1] The pyridine ring offers unique reactivity, facilitating a variety of chemical transformations.[1] It is a key intermediate in the synthesis of pharmaceutical compounds.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 3-benzoylpyridine, with modifications for the synthesis of the 4-isomer.

Materials:

-

Isonicotinic acid

-

Thionyl chloride

-

Anhydrous benzene (B151609)

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Chloroform

-

Water

Procedure:

-

Preparation of Isonicotinoyl Chloride Hydrochloride: In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of isonicotinic acid. While stirring, slowly add 500 ml (6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous. After the addition is complete, reflux the mixture on a steam bath for 3 hours.

-

Removal of Excess Thionyl Chloride: Distill the excess thionyl chloride at atmospheric pressure. To ensure complete removal, add 200 ml of anhydrous benzene and distill it under reduced pressure.

-

Friedel-Crafts Acylation: Add another 500 ml of anhydrous benzene to the flask. Cool the flask in an ice-salt bath. While stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C. After the addition, continue stirring in the ice bath for 2 hours, then at room temperature for 18 hours.

-

Reaction Quenching and Product Isolation: Cool the reaction mixture in an ice bath and slowly add 1 kg of crushed ice, followed by 500 ml of concentrated hydrochloric acid. Separate and discard the organic layer.

-

Extraction and Purification: Extract the acidic aqueous solution with three 500 ml portions of ether and discard the ether extracts. Treat the aqueous solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves. After cooling, extract the product with five 300 ml portions of chloroform.

-

Final Purification: Wash the combined chloroform extracts with water. Remove the chloroform by distillation on a steam bath. The resulting product can be further purified by recrystallization from hexane. The expected yield of this compound is 87-90%, with a melting point of 72-73°C.

Applications in Drug Development and Biological Activity

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[1] Its derivatives are being investigated for a range of therapeutic applications.

One area of interest is the inhibition of methionine aminopeptidases (MetAPs), enzymes that are essential for protein maturation and are considered targets for anti-cancer therapies. The protonated form of this compound has been shown to inhibit methionine aminopeptidase.[1]

Furthermore, this compound has been identified as an inhibitor of transfer reactions in mitochondria, which are vital for ATP synthesis.[1] This suggests a potential role for its derivatives in modulating cellular energy metabolism.

Visualized Experimental and Signaling Pathways

To further elucidate the role and synthesis of this compound, the following diagrams illustrate a key synthetic pathway and a potential biological mechanism of action.

References

A Comprehensive Technical Guide to the Solubility of 4-Benzoylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-benzoylpyridine, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document outlines the known qualitative solubility characteristics and furnishes a robust experimental protocol for researchers to determine precise solubility values. The included diagrams illustrate the experimental workflow for solubility determination and the theoretical relationship between solvent polarity and the solubility of this compound.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility profile is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.

-

Purification Processes: Developing effective crystallization, extraction, and chromatographic methods.[1]

-

Formulation Development: Creating stable and bioavailable drug formulations.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (the pyridine (B92270) ring and the carbonyl group) and non-polar (the phenyl group) characteristics, suggesting it will exhibit a range of solubilities in various organic solvents.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Polar Protic | Methanol | Soluble | [3][4] |

| Ethanol | Soluble | [1] | |

| Polar Aprotic | Chloroform | Soluble | [1] |

| Ether | Soluble | [1] | |

| Non-Polar | Hexane | Recrystallization possible, implying solubility in hot solvent and lower solubility in cold. | [5] |

| Aqueous | Water | Insoluble | [3][6] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a specific concentration.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.[7]

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a sedimentation period (e.g., 24 hours) to allow the excess solid to settle.[7]

-

To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes).[7]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For UV-Vis analysis, a wavelength of maximum absorbance for this compound that is free from solvent interference should be selected.[7]

-

For HPLC analysis, a suitable column, mobile phase, and detection wavelength must be established.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation and Reporting:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Relationship Between Solvent Polarity and this compound Solubility

References

- 1. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound CAS#: 14548-46-0 [m.chemicalbook.com]

- 4. 14548-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(14548-46-0)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-benzoylpyridine, a valuable intermediate in pharmaceutical and materials science.[1] Detailed experimental protocols, data summaries, and process visualizations are presented to facilitate its preparation in a laboratory setting.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [2] |

| Melting Point | 72-73 °C (recrystallized from hexane) | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol (B145695) and chloroform (B151607) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most robust and high-yielding method proceeds via a Friedel-Crafts-type acylation of benzene (B151609) with the acid chloride derived from isonicotinic acid. Alternative methods include the oxidation of 4-benzylpyridine (B57826) and a Grignard reaction involving a pyridine (B92270) derivative.

Method 1: From Isonicotinic Acid (Friedel-Crafts-Type Acylation)

This is a highly efficient method, analogous to the synthesis of 3-benzoylpyridine, with reported yields of 87-90%.[3] The reaction proceeds in two main stages: the formation of isonicotinoyl chloride hydrochloride, followed by a Friedel-Crafts acylation of benzene.

Experimental Protocol:

Part A: Preparation of Isonicotinoyl Chloride Hydrochloride

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of isonicotinic acid.

-

With stirring, slowly add 500 ml (818 g, 6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous.

-

After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.

-

Reconfigure the condenser for downward distillation and remove the excess thionyl chloride under reduced pressure while continuing to heat on the steam bath.

-

After most of the thionyl chloride has been removed, add 200 ml of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.

Part B: Friedel-Crafts Acylation

-

To the flask containing the crude isonicotinoyl chloride hydrochloride, add an additional 500 ml of anhydrous benzene.

-

Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.

-

With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture under reflux for 6 hours.

-

Cautiously pour the dark red-brown reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

-

Separate and discard the organic layer.

-

Extract the aqueous acid solution with three 500-ml portions of ether and discard the ether extracts. This step removes any diphenyl sulfoxide (B87167) that may have formed.

-

Treat the acid solution with 50% aqueous sodium hydroxide (B78521) until the initially formed aluminum hydroxide redissolves. Approximately 800-1000 ml will be required.

-

After cooling, extract the alkaline solution with five 300-ml portions of chloroform.

-

Combine the chloroform extracts, wash with water, and remove the chloroform by distillation on a steam bath.

-

The crude this compound can then be purified by distillation or recrystallization.

Reaction Workflow:

Method 2: Oxidation of 4-Benzylpyridine

The oxidation of the methylene (B1212753) group of 4-benzylpyridine to a carbonyl group provides a direct route to this compound. Various oxidizing agents can be employed, with potassium permanganate (B83412) being a common choice for benzylic oxidation.

General Experimental Protocol (Illustrative):

-

Dissolve 4-benzylpyridine in a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the reaction temperature, typically with cooling.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Quench the reaction, for example, by adding sodium bisulfite solution.

-

Filter the manganese dioxide precipitate and wash it with a suitable solvent.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Logical Relationship:

Method 3: Grignard Reaction with 4-Cyanopyridine (B195900)

The reaction of a phenyl Grignard reagent with 4-cyanopyridine, followed by hydrolysis, can also yield this compound. This method involves the nucleophilic addition of the Grignard reagent to the nitrile group.

General Experimental Protocol (Illustrative):

-

Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

In a separate flask, dissolve 4-cyanopyridine in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of 4-cyanopyridine at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the crude product by appropriate methods.

Purification of this compound

Purification is crucial to obtain this compound of high purity, which is often required for subsequent applications. The two most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid this compound. Hexane (B92381) has been reported as a suitable solvent for this purpose, yielding a product with a melting point of 72-73 °C.[3]

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot hexane.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Experimental Protocol:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with a solvent system of appropriate polarity. A gradient of increasing polarity, for instance, a mixture of hexane and ethyl acetate, is often effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Workflow:

Data Summary

| Synthesis Method | Starting Materials | Reagents | Reported Yield | Reference |

| Friedel-Crafts-Type Acylation | Isonicotinic Acid, Benzene | Thionyl Chloride, Aluminum Chloride | 87-90% | [3] |

| Oxidation | 4-Benzylpyridine | Potassium Permanganate (or other oxidants) | Varies | - |

| Grignard Reaction | 4-Cyanopyridine, Bromobenzene | Magnesium | Varies | - |

| Purification Method | Key Parameters | Expected Purity |

| Recrystallization | Solvent: Hexane | High, suitable for removing minor impurities |

| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient | Very high, effective for separating compounds with different polarities |

This guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to the Synthesis of 4-Benzoylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for 4-benzoylpyridine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The document details key experimental protocols, presents quantitative data for comparative analysis, and explores the biological relevance and signaling pathway interactions of these molecules.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established chemical transformations. The most prominent and versatile methods include Friedel-Crafts acylation, Grignard reactions, and synthesis from isonicotinic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including this compound.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[1]

A general workflow for Friedel-Crafts acylation is depicted below:

References

An In-depth Technical Guide on the Photochemical Properties of 4-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylpyridine, a heterocyclic aromatic ketone, has garnered significant interest within the scientific community due to its versatile photochemical properties. Its unique electronic structure, arising from the combination of a benzoyl group and a pyridine (B92270) ring, makes it a valuable compound in various applications, including photosensitization and photoredox catalysis. This technical guide provides a comprehensive overview of the core photochemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their scientific endeavors.

Core Photochemical and Photophysical Properties

The photochemistry of this compound is primarily governed by the nature of its lowest excited singlet (S₁) and triplet (T₁) states. Spectroscopic evidence indicates that both the S₁ and T₁ states are of n,π* character, a feature that significantly influences its reactivity[1].

Absorption and Emission Characteristics

Upon excitation, this compound can undergo several photophysical processes, including fluorescence from the singlet state and phosphorescence from the triplet state. The triplet state is efficiently populated via intersystem crossing (ISC) from the excited singlet state.

Table 1: Photophysical Data for this compound

| Property | Value | Solvent | Reference |

| Triplet Yield (ΦT) | Somewhat lower than benzophenone | Benzene | [1] |

| Triplet Lifetime (τT) | Shorter than benzophenone | Benzene | [1] |

| Lowest Excited Singlet State | n,π | - | [1] |

| Lowest Triplet State | n,π (acquires considerable π,π* character in acidic solution) | - | [1] |

Experimental Protocols

To facilitate the replication and further investigation of this compound's photochemical properties, this section outlines the detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the desired solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum for each concentration over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield (Φf) of this compound.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Prepare solutions of the standard and this compound with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Record the absorption spectra of all solutions.

-

Set the excitation wavelength of the fluorometer to a wavelength where both the sample and the standard absorb.

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectra of the standard and the sample solutions.

-

Subtract the solvent blank from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asample).

-

Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:

Φf,sample = Φf,std × (Asample / Astd) × (Absstd / Abssample) × (η2sample / η2std)

where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

A is the integrated emission intensity.

-

Abs is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Caption: Workflow for Fluorescence Quantum Yield Determination.

Applications in Photochemistry

The efficient population of the triplet state makes this compound a potent photosensitizer, capable of initiating various photochemical reactions.

Photosensitization

In the presence of a suitable substrate, the excited triplet state of this compound can act as a photosensitizer. The primary mechanisms involve either energy transfer or electron transfer.

-

Type I Mechanism: The excited triplet sensitizer (B1316253) directly interacts with the substrate, leading to hydrogen atom abstraction or electron transfer, generating radicals that can initiate further reactions.

-

Type II Mechanism: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then react with various substrates.

References

4-Benzoylpyridine as a photoinitiator mechanism

An In-depth Technical Guide to the Photoinitiator Mechanism of 4-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-BP) is an aromatic ketone that functions as a highly efficient Type II photoinitiator, primarily utilized in free-radical polymerization processes upon exposure to ultraviolet (UV) radiation.[1] Belonging to the benzophenone (B1666685) family of photoinitiators, its mechanism is characterized by a hydrogen abstraction process from a synergistic co-initiator, typically a tertiary amine or alcohol.[2][3] This interaction generates the free radicals necessary to initiate the polymerization of various monomers, particularly acrylates and methacrylates. Its applications are widespread in the curing of coatings, inks, and adhesives.[1] This guide provides a detailed examination of the core photochemical and photophysical processes, relevant quantitative data, and the experimental protocols used to characterize the photoinitiation mechanism of this compound.

Core Photoinitiation Mechanism

The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of light and culminates in the generation of initiating free radicals. The general mechanism for Type II photoinitiators involves the interaction of an excited state of the initiator molecule with a second molecule, the co-initiator, to produce radicals.[3][4]

The key steps are as follows:

-

Photoexcitation: Upon absorbing UV radiation, typically in the 250-400 nm range, the this compound molecule transitions from its ground state (S₀) to an electronically excited singlet state (S₁).[5]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[5][6] This transition is highly efficient and is a critical characteristic of benzophenone-type photoinitiators. The lowest excited singlet and triplet states of benzoylpyridines have been characterized as having n,π* nature.[6]

-

Hydrogen Abstraction: The excited triplet state of this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor molecule (co-initiator), such as a tertiary amine (e.g., N-methyldiethanolamine) or an alcohol. This bimolecular reaction results in the formation of two distinct radical species: a this compound-derived ketyl radical and a radical derived from the co-initiator (e.g., an aminoalkyl radical).[1]

-

Initiation of Polymerization: While two radicals are formed, it is the highly reactive radical generated from the co-initiator (the aminoalkyl radical) that is primarily responsible for initiating the polymerization chain reaction.[1] This radical adds to a monomer molecule, creating a new radical center that propagates the polymer chain.

Visualization of the Photoinitiation Pathway

The following diagram illustrates the complete photoinitiation mechanism of this compound in the presence of a hydrogen donor.

Caption: Photoinitiation mechanism of this compound.

Quantitative Data

The efficiency of a photoinitiator is determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for this compound.

Photophysical Properties of this compound

| Property | Value | Solvent / Conditions | Reference(s) |

| Molecular Formula | C₁₂H₉NO | - | [7][8] |

| Molecular Weight | 183.21 g/mol | - | [7][8] |

| UV Absorption Max (λₘₐₓ) | ~260 nm (strong), 320-360 nm (weak) | Organic Solvents | [1] |

| Triplet State Energy (Eₜ) | ~69 kcal/mol | Benzene | [6] |

| Triplet State Lifetime (τₜ) | Varies by solvent and presence of quenchers | - | [6] |

| Triplet Quantum Yield (Φₜ) | ~0.8-0.9 | Benzene | [6] |

Note: Data are representative and can vary based on specific experimental conditions such as solvent, temperature, and pH.[6]

Experimental Protocols

Characterizing the mechanism of a photoinitiator like this compound requires specialized spectroscopic techniques to observe short-lived excited states and radical intermediates.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the ground-state absorption characteristics of the photoinitiator, ensuring overlap with the emission spectrum of the UV light source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 wt%) in a UV-transparent solvent such as methanol (B129727) or acetonitrile.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is required for measurements in the UV region.

-

Data Acquisition: Record the absorption spectrum over a range of 200-600 nm.[9] The solvent is used as a blank reference.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Transient Absorption Spectroscopy (Laser Flash Photolysis)

This is a powerful pump-probe technique used to detect and characterize transient species like the triplet state (T₁) and the ketyl radical.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of this compound and the co-initiator in the chosen solvent. Deoxygenation (e.g., by purging with N₂ or Ar) is critical as oxygen can quench the triplet state.

-

Experimental Setup:

-

Pump Source: A pulsed laser (e.g., Nd:YAG laser) is used to excite the sample at a wavelength where 4-BP absorbs (e.g., 266 nm or 355 nm).

-

Probe Source: A continuous wave lamp (e.g., Xenon arc lamp) generates a broad spectrum of light that passes through the sample.

-

Detection: The change in absorbance of the probe light is measured over time using a monochromator and a fast detector (e.g., a photomultiplier tube or CCD camera).

-

-

Data Acquisition: The transient absorption spectrum is recorded at various time delays after the laser flash. This allows for the observation of the formation and decay of transient species.

-

Analysis: The decay kinetics of the triplet state and the growth kinetics of the radical species can be determined, providing information on triplet lifetimes and reaction rate constants.

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct method for detecting and identifying the free radical species generated during photoinitiation.[10][11]

Methodology:

-

Sample Preparation: A solution containing this compound, the co-initiator, and a spin-trapping agent (if the radicals are too short-lived to be detected directly) is prepared in a suitable solvent.

-

Instrumentation: The sample is placed in a quartz ESR tube within the cavity of an ESR spectrometer.[12]

-

Irradiation: The sample is irradiated in situ within the ESR cavity using a UV lamp.

-

Data Acquisition: The ESR spectrometer applies a constant microwave frequency and sweeps a magnetic field. Absorption of microwaves is detected when the resonance condition for the unpaired electrons is met.[10] The output is typically displayed as the first derivative of the absorption spectrum.[11]

-

Analysis: The resulting spectrum provides information about the radical structure. The g-factor is characteristic of the radical, and the hyperfine splitting pattern reveals information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), allowing for the identification of the specific radical species.[10]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the photoinitiator mechanism using transient absorption spectroscopy.

Caption: Workflow for Transient Absorption Spectroscopy.

Conclusion

This compound operates as a classic Type II photoinitiator, relying on the fundamental principles of photoexcitation, efficient intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction from a co-initiator. This mechanism reliably generates free radicals capable of initiating polymerization. A thorough understanding of its photophysical properties and the kinetics of its radical generation, as determined through techniques like transient absorption and ESR spectroscopy, is essential for optimizing its use in various industrial applications, from UV-curable coatings to advanced materials in drug delivery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. liftchem.com [liftchem.com]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Photoinitiator (CAS: 22535-49-5) 4-Benzoylphenyl acrylate [massivechem.com]

- 6. Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.uoc.gr [chemistry.uoc.gr]

Theoretical Investigations into the Electronic Structure of 4-Benzoylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-withdrawing benzoyl group and the electron-accepting pyridine (B92270) ring, dictates its reactivity, photophysical properties, and biological interactions. A thorough understanding of its electronic characteristics at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical methodologies employed to elucidate the electronic structure of this compound, supported by a summary of key computational data and standardized experimental protocols.

Theoretical chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers powerful tools to investigate the molecular orbitals, electron density distribution, and spectroscopic properties of this compound with high accuracy.[1][2][3] These computational approaches enable the prediction of various molecular properties, including ionization potential, electron affinity, and the nature of electronic transitions, which are critical for understanding the molecule's behavior in different chemical environments.[4]

Theoretical Methodologies

The theoretical investigation of this compound's electronic structure typically involves a multi-step computational workflow. The initial step is the geometry optimization of the molecule to find its most stable conformation. This is followed by frequency calculations to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. Subsequent calculations are then performed to determine the electronic properties, such as the energies of the frontier molecular orbitals and the nature of electronic transitions.

Computational Details

A common approach for studying molecules like this compound involves the use of Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[2][5] To accurately describe the electron distribution, especially in regions far from the nuclei, basis sets such as 6-311++G(d,p) are often utilized.[2] This basis set includes diffuse functions (++) to account for the behavior of electrons in anions and excited states, and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals.

For the study of excited state properties and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[1][6] TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths, and the character of electronic transitions (e.g., π-π* or n-π*).[6]

To gain deeper insights into the intramolecular electronic interactions, Natural Bond Orbital (NBO) analysis is frequently performed.[2] NBO analysis allows for the investigation of charge transfer interactions and the delocalization of electron density within the molecule.[2]

The following diagram illustrates a typical workflow for the theoretical study of a molecule's electronic structure:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

4-Benzoylpyridine safety data sheet and handling precautions

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Benzoylpyridine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) and standardized experimental guidelines to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1][2] Proper identification and understanding of its physical and chemical properties are fundamental for its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 14548-46-0 | [2][3] |

| Molecular Formula | C12H9NO | [1][4] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder or chunks | [2][5] |

| Melting Point | 68 - 72 °C (154.4 - 161.6 °F) | [4] |

| Boiling Point | 315 °C (599 °F) | [4] |

| Flash Point | 150 °C (302 °F) | [4] |

| Solubility | Insoluble in water, soluble in methanol.[2][5] | |

| log Pow | 1.98 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] Below is a summary of its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Toxicological Information

The primary toxicological concerns associated with this compound are its irritant effects on the skin, eyes, and respiratory system.

| Toxicity Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 520 mg/kg | Mouse | [1] |

| Skin Irritation | Category 2 (Causes skin irritation) | N/A | [3][4] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | N/A | [3][4] |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | N/A | [3][4] |

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD guidelines relevant to assessing the hazards of chemicals like this compound.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.[1][6]

-

Principle: The test chemical is applied topically to the RhE model.[1] Irritant chemicals cause damage to the skin cells, which is measured by a decrease in cell viability.[2]

-

Procedure:

-

A sufficient amount of the test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated for a defined period.

-

After incubation, the tissue is rinsed to remove the test substance.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.[6]

-

-

Interpretation: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[1][6]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[4]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[4][7] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]

-

Procedure:

-

Interpretation: The scores are used to classify the substance's eye irritation potential. Substances that cause severe or irreversible damage may be classified as corrosive.

Caption: Workflow for In Vivo Eye Irritation Testing (OECD 405).

Acute Oral Toxicity Testing (based on OECD Guideline 420, 423, or 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.[5]

-

Principle: The test substance is administered orally to animals at different dose levels.[9] The mortality and toxic effects are observed to determine the LD50 (the dose that is lethal to 50% of the test animals).[9]

-

Procedure (General):

-

The test substance is administered by gavage to fasted animals (usually rats).[10]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded, and a gross necropsy is performed on all animals.

-

-

Specific Methods:

-

OECD 420 (Fixed Dose Procedure): Uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

OECD 423 (Acute Toxic Class Method): Classifies the substance into a toxicity class based on observed mortality at specific dose levels.[5]

-

OECD 425 (Up-and-Down Procedure): Adjusts the dose for each subsequent animal based on the outcome for the previous animal to refine the LD50 estimate.[11]

-

Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator should be worn.[3]

Safe Handling Practices

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[3]

Caption: Key Handling and Storage Precautions for this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Remove contact lenses if present and easy to do.[4]

-

Seek immediate medical attention.[4]

Skin Contact

-

Immediately wash off with plenty of soap and water for at least 15 minutes.[4]

-

Remove contaminated clothing.

-

If skin irritation persists, seek medical attention.[4]

Inhalation

-

Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

If not breathing, give artificial respiration.

-

Get medical attention if symptoms occur.[3]

Ingestion

-

Clean mouth with water and drink plenty of water afterward.[3]

-

Do NOT induce vomiting.

-

Get medical attention if symptoms occur.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[3]

-

Environmental Precautions: Should not be released into the environment.[3]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. researchgate.net [researchgate.net]

- 6. senzagen.com [senzagen.com]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. ecetoc.org [ecetoc.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 12. delltech.com [delltech.com]

The Versatility of 4-Benzoylpyridine: A Technical Guide to its Applications in Organic Chemistry

For Immediate Release

Shanghai, CN – December 19, 2025 – 4-Benzoylpyridine, an aromatic ketone featuring a pyridine (B92270) ring attached to a benzoyl group, is a highly versatile and pivotal building block in modern organic chemistry. Its unique electronic properties and reactive sites make it an invaluable intermediate in the synthesis of novel photosensitizers, a key structural motif in medicinal chemistry, and a versatile ligand in materials science. This technical guide provides an in-depth overview of its principal applications, focusing on synthetic methodologies, photophysical properties, and its potential in the development of bioactive compounds.

Core Applications of this compound

This compound's utility stems from the distinct reactivity of its constituent parts: the benzoyl moiety, known for its photochemical properties, and the pyridine ring, a common pharmacophore and a robust ligand.[1] Key applications include:

-

Advanced Organic Synthesis: It serves as a crucial intermediate for preparing complex heterocyclic compounds. A notable modern approach is its synthesis via a telescoped, catalyst-free photochemical flow process, which allows for the creation of a diverse range of electronically differentiated bisaryl ketones.[2]

-

Photochemistry and Photosensitization: The benzophenone (B1666685) core within this compound allows it to function as a photosensitizer. Upon absorption of UV light, it can transition to an excited triplet state, enabling energy transfer to other molecules, a critical process in photodynamic therapy and specialized chemical reactions.[3]

-

Medicinal Chemistry Scaffold: The pyridine ring is a privileged structure found in numerous pharmaceuticals.[4] While direct derivatives of this compound are still under exploration, the closely related benzoylpiperidine (with a saturated pyridine ring) is a well-established privileged structure in drug discovery, acting as a bioisostere for the piperazine (B1678402) ring in many bioactive molecules, including anti-cancer, anti-psychotic, and neuroprotective agents.[5][6][7]

-

Materials Science and Coordination Chemistry: The nitrogen atom in the pyridine ring acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique catalytic properties or be incorporated into polymers to enhance their optical and thermal characteristics.[1]

Synthesis of this compound Derivatives: A Modern Flow-Based Approach

A state-of-the-art method for synthesizing this compound and its derivatives is a telescoped continuous flow process. This strategy merges a light-driven, catalyst-free reductive arylation with a subsequent oxidation step, avoiding the need for intermediate isolation and purification.[2][8]

Experimental Protocol: Telescoped Flow Synthesis

The following protocol is a high-level summary based on the modular synthesis strategy developed by Baumann et al.[2][8]

-

Stream 1 Preparation: An aromatic aldehyde (e.g., p-tolualdehyde) and 4-cyanopyridine (B195900) are dissolved in an appropriate solvent such as acetonitrile, along with a base like diisopropylethylamine (DIPEA).

-

Photochemical Reaction: This stream is pumped through a photochemical flow reactor equipped with a 365 nm UV LED light source. The light initiates a catalyst-free reductive arylation, forming an aryl(pyridinyl)methanol intermediate. The residence time in the reactor is optimized for maximum conversion (e.g., 30 minutes).

-

Stream 2 Preparation: An oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is dissolved in water.

-

Telescoped Oxidation: The output stream from the photochemical reactor is directly merged with the oxidant stream in a T-mixer. This mixture then flows through a second reactor coil to facilitate the oxidation of the alcohol intermediate to the final benzoylpyridine product.

-

Work-up and Purification: The final product stream is collected and subjected to standard organic work-up procedures, such as extraction and solvent removal, followed by purification, typically via column chromatography.

Quantitative Data for Synthesis

The telescoped flow synthesis demonstrates high efficiency and reproducibility for various substrates.

| Aldehyde Precursor | Cyanopyridine Isomer | Product | Overall Yield (%) | Residence Time (min) |

| Benzaldehyde | 4-Cyanopyridine | Phenyl(pyridin-4-yl)methanone | High (unspecified) | 30 |

| p-Tolualdehyde | 4-Cyanopyridine | p-Tolyl(pyridin-4-yl)methanone | 86 | 30 |

| Anisaldehyde | 4-Cyanopyridine | (4-Methoxyphenyl)(pyridin-4-yl)methanone | 82 | 30 |

| Benzaldehyde | 2-Cyanopyridine | Phenyl(pyridin-2-yl)methanone | 93 | 30 |

| (Data sourced from Alfano et al., Org. Lett. 2024)[2] |

Diagram: Telescoped Synthesis Workflow

Application in Photochemistry

This compound's role as a photosensitizer is rooted in the photophysical properties of its benzophenone-like structure. When it absorbs a photon of light, it is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo a rapid process called intersystem crossing (ISC) to form a long-lived triplet state (T₁). This triplet state has sufficient energy and lifetime to interact with other molecules, most notably ground-state molecular oxygen (³O₂), to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).[3]

Photophysical Properties

Key quantitative data defining the photosensitizing ability of this compound have been determined experimentally.

| Property | Symbol | Value | Conditions |

| Triplet State Energy | ET | 288.7 kJ/mol | 77 K, Methylcyclohexane |

| Triplet Quantum Yield | ΦT | 0.87 | Benzene (B151609) solution |

| Triplet Lifetime | τT | 3.5 µs | Benzene solution |

| (Data sourced from Favaro, G., J. Chem. Soc., Perkin Trans. 2, 1976)[3] |

A high triplet quantum yield (ΦT), approaching unity, is a desirable characteristic for a photosensitizer, as it indicates efficient conversion of absorbed photons into the reactive triplet state.[3]

Diagram: Photosensitization Mechanism

Potential in Medicinal Chemistry

The structural components of this compound make it an attractive scaffold for drug discovery. The pyridine ring is a well-known bioisostere for benzene and is present in a multitude of approved drugs, where it often participates in hydrogen bonding or other key interactions with biological targets.[4] The benzoyl group provides a rigid, three-dimensional handle that can be modified to explore structure-activity relationships.

While no current drugs are directly synthesized from this compound, its structure serves as a valuable starting point for the design of new bioactive molecules. For example, derivatives of benzoylpyridine have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for anti-inflammatory therapies.[9] Furthermore, the hydrogenated analogue, the benzoylpiperidine fragment, is recognized as a privileged structure, appearing in compounds with a wide array of therapeutic properties, from anti-cancer to neuroprotective agents.[6][7] The metabolic stability of this fragment makes it a reliable component in drug design.[6]

Diagram: Role as a Versatile Chemical Building Block

Conclusion